2,3-Bis(dibromomethyl)naphthalene
Overview
Description
2,3-Bis(dibromomethyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two dibromomethyl groups attached to the naphthalene ring at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Bis(dibromomethyl)naphthalene can be synthesized using a modified Wohl–Ziegler bromination of 2,3-dimethylnaphthalene. The process involves the use of N-bromosuccinimide and azobis(isobutyronitrile) as reagents . The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser, where 2,3-dimethylnaphthalene is dissolved in chloroform and subjected to bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(dibromomethyl)naphthalene undergoes various chemical reactions, including:
Debromination: This reaction involves the removal of bromine atoms, leading to the formation of hydrocarbon dimers or conjugated polymers.
Homocoupling: This reaction results in the formation of dimers through the coupling of benzylic bromides.
Common Reagents and Conditions
Debromination: Typically carried out on metal surfaces such as gold (Au) under ultra-high vacuum (UHV) conditions.
Homocoupling: Involves the use of scanning tunneling microscopy and non-contact atomic force microscopy to monitor the reaction.
Major Products Formed
Hydrocarbon Dimers: Formed through the debromination process.
Conjugated Polymers: Result from the homocoupling reaction.
Scientific Research Applications
2,3-Bis(dibromomethyl)naphthalene has several scientific research applications:
Chemistry: Used in the study of unconventional modes of π-conjugation and the synthesis of novel organic materials.
Materials Science:
Nanotechnology: Utilized in on-surface synthesis techniques to create low-dimensional nanostructures.
Mechanism of Action
The mechanism of action of 2,3-Bis(dibromomethyl)naphthalene involves the homolytic cleavage of carbon–halogen bonds, leading to the formation of reactive intermediates. These intermediates can undergo further reactions such as dimerization or polymerization. The process is facilitated by the presence of metal surfaces, which provide a platform for the reactions to occur .
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(bromomethyl)naphthalene: Similar in structure but differs in the number of bromine atoms attached to the methyl groups.
1,4-Bis(dibromomethyl)benzene: Another compound with dibromomethyl groups, but attached to a benzene ring instead of a naphthalene ring.
Uniqueness
2,3-Bis(dibromomethyl)naphthalene is unique due to its ability to form different dimers and conjugated polymers depending on the reaction conditions. This versatility makes it a valuable compound for research in materials science and nanotechnology .
Properties
IUPAC Name |
2,3-bis(dibromomethyl)naphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-6,11-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULPKHKBESTEJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(Br)Br)C(Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294282 | |
Record name | 2,3-bis(dibromomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.81 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71383-01-2 | |
Record name | NSC95698 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-bis(dibromomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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